molecular formula C14H22N2 B15060291 3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine

3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine

Cat. No.: B15060291
M. Wt: 218.34 g/mol
InChI Key: ZHRBBKYNEOOOEH-UHFFFAOYSA-N
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Description

3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a 1-isobutylpyrrolidine moiety and at the 5-position with a methyl group. This structure combines aromatic pyridine with a flexible pyrrolidine-isobutyl chain, imparting unique steric and electronic properties.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

3-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C14H22N2/c1-11(2)10-16-6-4-5-14(16)13-7-12(3)8-15-9-13/h7-9,11,14H,4-6,10H2,1-3H3

InChI Key

ZHRBBKYNEOOOEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2CCCN2CC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine involves several steps. One common synthetic route includes the reaction of 2-pyrrolidinone with isobutyl bromide to form 1-isobutyl-2-pyrrolidinone. This intermediate is then reacted with 3-methylpyridine under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrolidine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex molecules, including alkaloids and peptides. Its unique ring structure provides stability and reactivity, making it useful in creating diverse chemical libraries for drug discovery.

    Biology: The compound is used in the study of stereochemistry and reaction mechanisms, contributing to the development of new synthetic methodologies and catalytic processes.

    Industry: In materials science, pyrrolidine derivatives are employed in the design and fabrication of advanced materials, such as polymers and nanomaterials, which have applications in electronics, coatings, and composites.

Mechanism of Action

The mechanism of action of 3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to design more effective derivatives.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Table 1: Comparative Structural and Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine 3-(1-Isobutylpyrrolidin-2-yl), 5-CH3 C₁₃H₂₀N₂ 204.31 High lipophilicity (predicted), potential steric hindrance
5-Methyl Myosmine 3-(3,4-Dihydro-2H-pyrrol-5-yl) C₁₀H₁₂N₂ 160.22 Alkaloid-like structure, reduced steric bulk
3-(Bromomethyl)-5-methylpyridine 3-BrCH₂, 5-CH₃ C₇H₇BrN 201.04 Reactive intermediate for drug synthesis (e.g., rupatadine)
2-(4’-Methoxyphenyl)-5-methylpyridine 2-(4’-OCH₃Ph), 5-CH₃ C₁₃H₁₃NO 199.25 Enhanced electron density due to methoxy group
5-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine 5-pyrrolidinyl, 2-CF₃ C₁₀H₁₁F₃N₂ 216.20 Electron-withdrawing CF₃ group, increased polarity
Key Observations:

Lipophilicity and Solubility :

  • The isobutyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl or methoxy groups). This may enhance membrane permeability but reduce aqueous solubility, a critical factor in drug design.
  • In contrast, 5-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine (CF₃ substituent) exhibits higher polarity due to the electron-withdrawing trifluoromethyl group .

This contrasts with 3-(Bromomethyl)-5-methylpyridine, where the bromomethyl group is more accessible for nucleophilic substitution .

Electronic Properties :

  • Methoxy-substituted compounds (e.g., 2-(4’-Methoxyphenyl)-5-methylpyridine) demonstrate electron-donating effects, which stabilize charge-transfer interactions. The target compound’s pyrrolidine-isobutyl group may instead participate in hydrophobic or van der Waals interactions .

Photophysical and Coordination Properties

  • Coordination Chemistry : Methylpyridine derivatives (e.g., 5,6'-Me₂bpy in ) form luminescent Cu(I) complexes. While the target compound lacks bipyridine geometry, its pyrrolidine nitrogen could weakly coordinate metals, albeit with reduced quantum yields due to steric effects .
  • C–H···π Interactions : demonstrates that methyl group positioning in pyridine ligands influences photoluminescence via C–H···π interactions. The 5-methyl group in the target compound may engage in similar interactions, though the isobutyl chain could disrupt optimal geometries .

Biological Activity

3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine is a synthetic compound characterized by a pyridine core substituted with a pyrrolidine moiety and an isobutyl group. Its molecular formula is C_{15}H_{20}N_{2}, with a molecular weight of approximately 287.4 g/mol. The structural features of this compound contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological properties due to its ability to interact with biological targets such as receptors and enzymes. These interactions can modulate biochemical pathways, suggesting its potential role in drug development.

The compound's mechanism of action likely involves binding to specific receptors or enzymes, influencing cellular signaling pathways. This binding activity is crucial for understanding its therapeutic applications and safety profiles. Preliminary studies suggest that it may act as a ligand in biochemical assays, which could lead to the modulation of physiological responses.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Structural Features
5-(1-Isobutylpiperidin-2-yl)-2-phenoxypyridineC_{17}H_{24}N_{2}OContains phenoxy group instead of methyl group
5-Methylpyridin-2(1H)-oneC_{7}H_{9}NLacks pyrrolidine groups
4-(1-Isobutylpiperidin-4-yl)pyrimidineC_{14}H_{20}N_{4}Features a different nitrogen-containing heterocycle

The combination of functional groups in this compound provides distinct interaction capabilities that may confer unique biological activities compared to its analogs.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structural motifs have shown efficacy against Pseudomonas aeruginosa, highlighting the potential for further exploration in antimicrobial applications .

Ongoing Research

Current research is focused on elucidating the specific biological targets and pathways influenced by this compound. Investigations into its binding affinities, selectivity for various receptors, and subsequent cellular responses are essential for assessing its viability as a therapeutic agent.

Q & A

(Basic) What are the established synthetic routes for 3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine, and how do reaction conditions influence yield and purity?

Answer:
The compound can be synthesized via multi-step routes involving:

  • Pyrrolidine Ring Formation : Cyclization of γ-amino ketones or via diastereoselective methods using chiral catalysts to control stereochemistry .
  • Pyridine Substitution : Coupling reactions (e.g., Suzuki-Miyaura) to introduce the 5-methylpyridine moiety.
    Key Factors :
  • Catalysts : Palladium catalysts for cross-coupling reactions (optimize ligand selection to minimize byproducts).
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis .
  • Temperature : Lower temperatures (0–25°C) improve diastereoselectivity in pyrrolidine formation .
    Yield vs. Purity Trade-offs : Higher temperatures may accelerate reactions but reduce stereochemical control, necessitating post-synthesis purification via column chromatography or recrystallization.

(Advanced) How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) when characterizing this compound?

Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or solvent interactions. Mitigation strategies include:

  • Multi-Technique Validation : Combine 1^1H/13^13C NMR, 2D-COSY, and NOESY to assign stereochemistry and confirm ring puckering .
  • Computational Refinement : Use density functional theory (DFT) to simulate NMR spectra under explicit solvent conditions (e.g., DMSO-d6_6) and compare with experimental data .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

(Basic) What spectroscopic and chromatographic methods are recommended for characterizing the compound’s purity and structural integrity?

Answer:

  • Spectroscopy :
    • NMR : 1^1H NMR (400 MHz) to identify methyl groups (δ 1.2–1.4 ppm for isobutyl CH3_3) and pyridine protons (δ 8.2–8.5 ppm) .
    • IR : Confirm pyrrolidine C-N stretches (∼1,200 cm1^{-1}) and pyridine ring vibrations (∼1,600 cm1^{-1}) .
  • Chromatography :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>98%) .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and rule out adducts.

(Advanced) What strategies are effective for achieving stereochemical control in the pyrrolidine ring during synthesis?

Answer:

  • Chiral Auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to direct stereochemistry, followed by cleavage .
  • Asymmetric Catalysis : Use Ru- or Pd-based catalysts with chiral ligands (e.g., BINAP) for enantioselective hydrogenation or cyclization .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers during esterification .
    Validation : Measure enantiomeric excess (ee) via chiral HPLC (Chiralpak® columns) or 19^19F NMR with chiral shift reagents.

(Basic) What safety precautions are necessary when handling this compound based on its structural analogs?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles (dust formation risk) .
  • Spill Management : Collect solids with a HEPA-filter vacuum; avoid water to prevent solubility-driven contamination .
  • Disposal : Incinerate in certified hazardous waste containers with >85% organic content .

(Advanced) How can computational chemistry be integrated to predict the compound’s reactivity and optimize synthetic pathways?

Answer:

  • Reactivity Prediction :
    • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
    • Molecular Dynamics : Simulate solvent effects on transition states (e.g., THF vs. toluene) to predict reaction rates .
  • Pathway Optimization :
    • Retrosynthetic Analysis : Use software (e.g., ChemAxon) to prioritize routes with minimal protecting groups.
    • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts for cross-coupling steps.

(Advanced) How does the compound’s stereochemistry influence its potential biological activity, and what assays validate this?

Answer:

  • Stereochemistry-Activity Relationship :
    • Enantiomers may differentially bind to chiral biological targets (e.g., GPCRs or enzymes).
  • Validation Assays :
    • Enzymatic Inhibition : Test IC50_{50} values against purified enzymes (e.g., kinases) using fluorescence polarization .
    • Cellular Uptake : Radiolabel enantiomers (e.g., 3^3H) and measure accumulation in cell lines via scintillation counting.

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